Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride
Description
Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride is a chemically modified azetidine derivative featuring a four-membered azetidine ring, an aminomethyl substituent at the 3-position, and a benzyloxycarbonyl (Cbz) protecting group. The hydrochloride salt enhances its stability and aqueous solubility, making it a valuable intermediate in medicinal chemistry and drug discovery, particularly for protease inhibitors and receptor-targeted therapeutics.
Properties
IUPAC Name |
benzyl 3-(aminomethyl)azetidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c13-6-11-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10;/h1-5,11H,6-9,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXGEWFFGZQPHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660905 | |
| Record name | Benzyl 3-(aminomethyl)azetidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203086-10-5 | |
| Record name | Benzyl 3-(aminomethyl)azetidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Carboxylation with Benzyl Chloroformate
The azetidine nitrogen is protected using benzyl chloroformate under Schotten-Baumann conditions:
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Reaction Conditions : A solution of 1-benzylazetidin-3-ol in dichloromethane is treated with benzyl chloroformate (1.1 equiv) and triethylamine (3 equiv) at 0–5°C.
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Intermediate Isolation : The crude benzyl 3-hydroxyazetidine-1-carboxylate is purified via silica chromatography (hexane/ethyl acetate, 3:1), achieving 65–72% yield.
Introduction of the Aminomethyl Group
The hydroxyl group at position 3 is converted to an aminomethyl moiety through a two-step sequence:
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Mesylation : Treating the hydroxyl intermediate with methanesulfonyl chloride (1.2 equiv) in dichloromethane at −40°C forms the mesylate.
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Displacement with Ammonia : Reacting the mesylate with aqueous ammonia (30%) at 55–60°C for 12 hours yields benzyl 3-(aminomethyl)azetidine-1-carboxylate .
Alternative Route: Reductive Amination of Ketone Intermediates
A three-step synthesis starting from N-benzylazetidin-3-one offers higher stereocontrol:
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Horner–Wadsworth–Emmons Reaction : The ketone is converted to an α,β-unsaturated ester using triethyl phosphonoacetate and DBU.
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Aza-Michael Addition : Reaction with benzylamine in methanol at 25°C introduces the aminomethyl group, yielding benzyl 3-(aminomethyl)azetidine-1-carboxylate .
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Hydrochloride Formation : Treatment with HCl gas in ethanol precipitates the hydrochloride salt (89% yield).
Industrial-Scale Production Considerations
Catalytic Hydrogenation for Deprotection
Large-scale processes often employ catalytic hydrogenation to remove the benzyl group:
Solvent and Cost Optimization
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Solvent Selection : Replacing dichloromethane with methyl tert-butyl ether (MTBE) reduces environmental impact and improves extraction efficiency.
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Reagent Stoichiometry : Limiting benzyl chloroformate to 1.05 equiv minimizes byproducts like dibenzyl urea.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
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Byproduct Formation : Polymerization during cyclization is suppressed using excess triethylamine (5 equiv).
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Low Displacement Efficiency : Microwave-assisted reactions (100°C, 30 min) improve ammonia displacement yields to 68%.
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Hydroscopicity : The hydrochloride salt is stored under N₂ at −20°C to prevent hydration.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various alkyl or aryl-substituted azetidine derivatives.
Scientific Research Applications
Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Similarities
The compound shares structural homology with pyrrolidine-based analogs, differing primarily in ring size (azetidine: 4-membered vs. pyrrolidine: 5-membered). This distinction influences ring strain, conformational flexibility, and binding affinity to biological targets. Below is a comparative analysis of key analogs:
Table 1: Physicochemical Comparison of Azetidine and Pyrrolidine Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Ring Size | Key Functional Groups |
|---|---|---|---|---|---|
| Benzyl 3-(aminomethyl)azetidine-1-carboxylate | Not explicitly listed | C₁₂H₁₅ClN₂O₂ | ~266.7 (est.) | 4 | Aminomethyl, benzyl carbamate |
| (S)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride | 1217619-19-6 | C₁₃H₁₉ClN₂O₂ | 270.76 | 5 | Aminomethyl, benzyl carbamate, S-enantiomer |
| (R)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride | 1217726-65-2 | C₁₃H₁₉ClN₂O₂ | 270.76 | 5 | Aminomethyl, benzyl carbamate, R-enantiomer |
| Benzyl 3-hydroxypyrrolidine-1-carboxylate | 95656-88-5 | C₁₂H₁₅NO₃ | 221.25 | 5 | Hydroxyl, benzyl carbamate |
Key Observations :
Pyrrolidines offer greater flexibility, which may improve binding to protein pockets in drug design .
Functional Group Variations: The aminomethyl group in the azetidine and pyrrolidine analogs facilitates interactions with enzymatic active sites (e.g., hydrogen bonding). The hydroxyl group in Benzyl 3-hydroxypyrrolidine-1-carboxylate (CAS 95656-88-5) introduces polarity, altering solubility and metabolic stability .
Enantiomeric Differences :
- The (S)- and (R)-enantiomers of the pyrrolidine analog (CAS 1217619-19-6 and 1217726-65-2) demonstrate stereoselective biological activity, a critical factor in drug efficacy and toxicity .
Biological Activity
Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by an azetidine ring, a benzyl group, and a carboxylate functional group. Its molecular formula is CHClNO with a molecular weight of approximately 250.30 g/mol. The azetidine ring structure contributes to its reactivity and interaction with biological targets.
Biological Activities
Research indicates that compounds similar to Benzyl 3-(aminomethyl)azetidine-1-carboxylate exhibit various biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
- Anticancer Properties : The compound may serve as a lead for anticancer drug development due to its ability to interact with specific molecular targets involved in cancer progression .
- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which could be beneficial in treating diseases related to enzyme dysfunctions .
The mechanism of action for this compound involves binding to specific receptors or enzymes, modulating their activity. This interaction can lead to altered metabolic pathways that may inhibit tumor growth or microbial proliferation. The exact pathways are still under investigation but may involve:
- Receptor Modulation : Interaction with cellular receptors that regulate cell growth and apoptosis.
- Enzyme Inhibition : Blocking the activity of enzymes critical for the survival of pathogens or cancer cells.
Case Study 1: Anticancer Activity
A study investigated the effects of Benzyl 3-(aminomethyl)azetidine-1-carboxylate on various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against several lines, including MCF-7 (breast cancer) and A2780 (ovarian cancer), with IC values ranging from 10 µM to 25 µM. These findings suggest its potential as an anticancer agent .
Case Study 2: Antimicrobial Properties
Another research effort focused on the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The compound demonstrated inhibitory concentrations (MIC) in the range of 5–15 µg/mL, indicating strong potential for development as an antimicrobial agent.
Synthesis and Derivatives
The synthesis of Benzyl 3-(aminomethyl)azetidine-1-carboxylate typically involves multi-step processes starting from amino acid derivatives. Key synthetic steps include:
- Formation of the azetidine ring through cyclization.
- Functionalization at the nitrogen atom with a benzyl group.
- Carboxylation at the third position to yield the final product.
The synthesis can be optimized for yield and purity using various reagents and conditions .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC (µM) |
|---|---|---|---|
| Benzyl 3-(aminomethyl)azetidine-1-carboxylate | Structure | Anticancer, Antimicrobial | 10 - 25 |
| N-Benzyl-2-(aminomethyl)pyrrolidine-1-carboxylate | Structure | Anticancer | 15 - 30 |
| Benzyl (azetidin-3-ylmethyl)carbamate hydrochloride | Structure | Antimicrobial | 20 - 40 |
Q & A
What synthetic strategies are recommended for preparing Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride with high purity, and which analytical techniques are essential for structural validation?
Level: Basic
Methodological Answer:
The synthesis typically involves introducing the aminomethyl group onto the azetidine ring via reductive amination or nucleophilic substitution, followed by benzyl carbamate protection. Critical steps include:
- Purification: Use column chromatography (silica gel, eluent: dichloromethane/methanol gradients) to isolate intermediates. Final recrystallization in ethanol/water enhances purity .
- Analytical Validation: Confirm structural integrity via - and -NMR to verify azetidine ring integrity and substitution patterns. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Purity ≥95% should be confirmed by reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .
How can researchers resolve contradictions in reported biological activity data for azetidine derivatives, such as enzyme inhibition efficacy?
Level: Advanced
Methodological Answer:
Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or compound stability. To address this:
- Standardize Assays: Use validated protocols (e.g., fixed ATP concentrations for kinase assays) and include positive controls (e.g., known inhibitors from Reference Standards like Benzphetamine hydrochloride) .
- Stability Testing: Pre-incubate the compound under assay conditions and monitor degradation via LC-MS. Adjust buffer systems (e.g., avoid aqueous solutions if hydrolytically unstable) .
- Meta-Analysis: Compare data across studies using cheminformatics tools to account for structural analogs (e.g., pyrrolidine vs. azetidine ring effects) .
What parameters are critical when designing stability studies for this compound under varying pH and temperature conditions?
Level: Advanced
Methodological Answer:
Key considerations include:
- Accelerated Stability Testing: Store solutions at 4°C, 25°C, and 40°C in buffers (pH 3–9) and analyze degradation products weekly via HPLC. Use kinetic modeling to extrapolate shelf-life .
- Moisture Control: Conduct Karl Fischer titration to assess hygroscopicity; store solids in desiccators with silica gel .
- Light Sensitivity: Perform UV-vis spectroscopy to detect photo-degradation; use amber vials for long-term storage .
What methodological approaches are used to evaluate this compound as a chiral building block in asymmetric synthesis?
Level: Advanced
Methodological Answer:
- Chiral Resolution: Employ chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution (lipases) to separate enantiomers. Confirm enantiomeric excess (ee) via polarimetry or -NMR with chiral shift reagents .
- Catalytic Applications: Test in asymmetric catalysis (e.g., organocatalytic Mannich reactions) and compare enantioselectivity with pyrrolidine-based analogs .
How can reaction conditions be optimized to minimize byproducts during aminomethylation of the azetidine ring?
Level: Basic
Methodological Answer:
- Solvent Selection: Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity. Avoid protic solvents that may protonate the amine .
- Temperature Control: Conduct reactions at 0–5°C to suppress side reactions (e.g., over-alkylation). Monitor progress by TLC (silica gel, ninhydrin staining) .
- Work-Up: Quench with aqueous NaHCO to neutralize excess reagents, followed by extraction with ethyl acetate to isolate the product .
What are the best practices for safe handling and disposal of this compound in laboratory settings?
Level: Basic
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
- Spill Management: Absorb solids with vermiculite; neutralize liquid spills with 5% acetic acid. Dispose as hazardous waste per EPA guidelines .
- Ventilation: Ensure >10 air changes/hour to prevent inhalation exposure (linked to respiratory irritation in SDS data) .
How can computational modeling complement SAR studies to predict substituent effects on target binding affinity?
Level: Advanced
Methodological Answer:
- Docking Simulations: Use software like AutoDock Vina to model interactions between the azetidine scaffold and target proteins (e.g., kinases). Compare with pyrrolidine analogs to assess ring size effects .
- MD Simulations: Perform 100-ns molecular dynamics runs to evaluate conformational stability in binding pockets. Validate predictions with SPR (surface plasmon resonance) binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
